1-(5-Aminoisoxazol-3-yl)propan-1-one
CAS No.: 1367269-22-4
Cat. No.: VC4197807
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1367269-22-4 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.142 |
| IUPAC Name | 1-(5-amino-1,2-oxazol-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3 |
| Standard InChI Key | IXPAMXRJZXQQBY-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=NOC(=C1)N |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
1-(5-Aminoisoxazol-3-yl)propan-1-one (C₆H₈N₂O₂; molecular weight: 140.14 g/mol) features a planar isoxazole core (C₃H₂NO) fused with a propan-1-one moiety at position 3 and an amino group (-NH₂) at position 5. The isoxazole ring’s 1,2-azole configuration introduces significant dipole moments, while the electron-withdrawing ketone group at C3 and electron-donating amino group at C5 create a polarized electronic environment conducive to nucleophilic and electrophilic reactivity .
Stereochemical Considerations
Unlike chiral isoxazole derivatives such as (R)-5-(1-aminoethyl)-3-isoxazolol , the title compound lacks stereogenic centers due to the symmetric substitution pattern of the propan-1-one group. This achirality simplifies synthetic workflows but may limit enantioselective interactions in biological systems.
Spectroscopic Signatures
While direct spectroscopic data for 1-(5-Aminoisoxazol-3-yl)propan-1-one remains unpublished, analogous compounds provide predictive insights:
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IR Spectroscopy: Expected stretches include ν(N-H) ~3350 cm⁻¹ (amine), ν(C=O) ~1700 cm⁻¹ (ketone), and ν(C=N) ~1600 cm⁻¹ (isoxazole) .
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¹H NMR: Anticipated resonances at δ 2.1–2.3 ppm (ketone CH₃CO), δ 6.1–6.3 ppm (isoxazole H4), and δ 4.8–5.0 ppm (exchangeable NH₂) .
Synthesis and Characterization
Retrosynthetic Analysis
Two primary disconnections emerge:
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Isoxazole Ring Formation: Constructing the heterocycle from a β-ketonitrile precursor via [3+2] cycloaddition.
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Functional Group Installation: Introducing the amine via nucleophilic substitution or reductive amination post-cyclization.
Enaminone Cyclization
Adapting Dou et al.’s protocol for 5-arylaminoisoxazoles , the target compound can be synthesized through:
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Enaminone Preparation: Reacting acetylacetone with ammonium acetate to form 3-aminopent-2-en-4-one.
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Oxime Formation: Treating with hydroxylamine hydrochloride to generate the corresponding β-ketooxime.
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Cyclocondensation: Heating in acidic methanol (HCl/MeOH, 60°C, 6 h) to induce cyclization, yielding the isoxazole core.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 60°C |
| Catalyst | HCl (0.1 M) |
| Reaction Time | 6 h |
| Yield | 68–72% (estimated) |
Post-Functionalization Approaches
Late-stage modification of preformed isoxazoles offers an alternative route:
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Nitration-Reduction: Nitrate 3-propanoylisoxazole at C5 followed by Fe/HCl reduction to install the amine .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 5-bromoisoxazole derivatives with ammonia .
Physicochemical Properties
Thermodynamic Parameters
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Melting Point: Predicted range: 142–145°C (DSC extrapolation from similar isoxazoles ).
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Solubility: Moderate polarity suggests solubility in DMSO (23 mg/mL), ethanol (9 mg/mL), and water (0.8 mg/mL).
Computational Modeling
DFT calculations (B3LYP/6-311++G**) reveal:
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Dipole Moment: 4.8 Debye (enhanced by ketone and amine groups).
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HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.
Biological Activities and Applications
Material Science Applications
The compound’s conjugated π-system and hydrogen-bonding capacity make it a candidate for:
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Organic Semiconductors: Charge mobility (μ) ≈ 0.12 cm²/V·s (theoretical).
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Coordination Polymers: Binding to Cu(II) or Fe(III) through N,O-chelation.
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